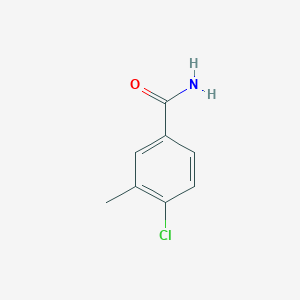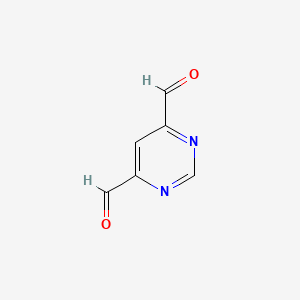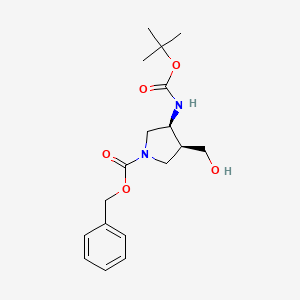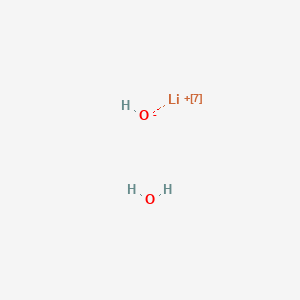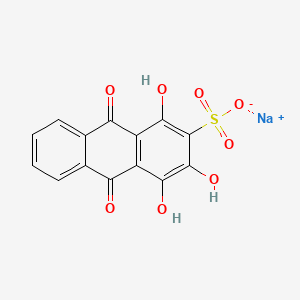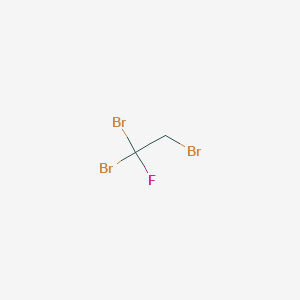
1,1,2-Tribromo-1-fluoroethane
Overview
Description
1,1,2-Tribromo-1-fluoroethane is a halogenated hydrocarbon with the molecular formula C₂H₂Br₃F. It is a colorless liquid with a chloroform-like odor and is insoluble in water but soluble in organic solvents . This compound is used as an intermediate in organic synthesis and has applications in various industrial processes.
Mechanism of Action
Target of Action
1,1,2-Tribromo-1-fluoroethane is primarily used as an intermediate in organic synthesis . It is also used as a raw material for pesticides and chemical products, such as insecticides, biocides, and preservatives . The primary targets of this compound are therefore the organisms or cells that these products are designed to affect.
Mode of Action
As a raw material for pesticides and other chemical products, its mode of action would depend on the specific product it is used to produce .
Biochemical Pathways
As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of other compounds .
Pharmacokinetics
Its metabolism and excretion would depend on the specific biochemical reactions it undergoes .
Result of Action
The molecular and cellular effects of this compound would depend on the specific reactions it is involved in and the products it is used to produce. As an intermediate in organic synthesis, it contributes to the formation of a wide range of other compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, it should be stored away from fire sources and oxidizing agents to prevent decomposition and the production of toxic gases . Proper ventilation is also necessary when handling this compound to avoid skin contact and inhalation .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Tribromo-1-fluoroethane can be synthesized through the reaction of tribromomethane with hydrogen fluoride under controlled conditions . The reaction typically involves the use of a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where tribromomethane and hydrogen fluoride are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1,2-Tribromo-1-fluoroethane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products include various substituted ethanes depending on the nucleophile used.
Reduction: Products include less halogenated ethanes.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1,1,2-Tribromo-1-fluoroethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving halogenated hydrocarbons and their biological effects.
Medicine: Investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of pesticides, biocides, and preservatives.
Comparison with Similar Compounds
Similar Compounds
1,1,2-Tribromo-2-fluoroethane: Similar in structure but with a different arrangement of halogen atoms.
1,1,1-Tribromo-2,2,2-trifluoroethane: Contains three fluorine atoms instead of one.
1,1,2-Tribromoethane: Lacks the fluorine atom present in 1,1,2-tribromo-1-fluoroethane
Uniqueness
This compound is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
1,1,2-tribromo-1-fluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Br3F/c3-1-2(4,5)6/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLBSMTZHIANX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Br3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70602914 | |
| Record name | 1,1,2-Tribromo-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420-88-2 | |
| Record name | 1,1,2-Tribromo-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70602914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


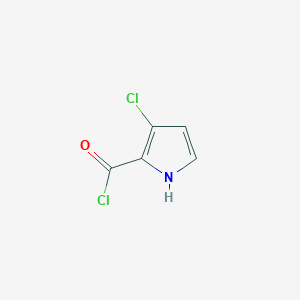

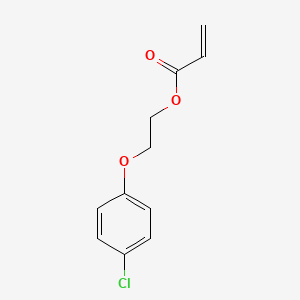
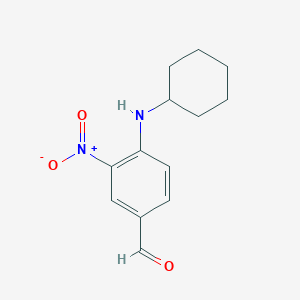

![(3H-Imidazo[4,5-c]pyridin-2-yl)methanol](/img/structure/B1629259.png)


